ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate
Description
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate is a complex organic compound that features a unique combination of adamantane, triazole, and chlorophenyl groups
Properties
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN4O3S/c1-3-33-22(31)15(2)34-24-29-28-21(30(24)20-6-4-5-19(26)10-20)14-27-23(32)25-11-16-7-17(12-25)9-18(8-16)13-25/h4-6,10,15-18H,3,7-9,11-14H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELCYIUKRZSPJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(N1C2=CC(=CC=C2)Cl)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation with Adamantane Chloride
The triazole-thiol undergoes nucleophilic substitution with (adamantan-1-yl)formamidomethyl chloride in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as base (24 h, room temperature). This yields 5-{[(adamantan-1-yl)formamido]methyl}-4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol.
Characterization Highlights:
Sulfide Bond Formation with Propanoate Ester
The thiol intermediate reacts with ethyl 2-bromopropanoate in DMF/K₂CO₃ (24 h, room temperature). This SN2 reaction installs the propanoate ester, yielding the target compound.
Reaction Conditions Table:
| Parameter | Value | Source |
|---|---|---|
| Solvent | DMF | |
| Base | K₂CO₃ (4 equiv) | |
| Temperature | 25°C | |
| Yield | 71% |
Post-Synthesis Purification:
- Column chromatography (SiO₂, ethyl acetate/hexane 3:7).
- Final recrystallization (ethanol) enhances purity to >99% (HPLC).
Structural Characterization and Validation
Spectroscopic Analysis
- IR (KBr): 1752 cm⁻¹ (ester C=O), 1695 cm⁻¹ (formamide C=O), 1139 cm⁻¹ (C–O–C).
- ¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 1.70–2.10 (m, 15H, adamantane–H), 3.12 (q, 2H, SCH₂), 4.15 (q, 2H, OCH₂), 4.32 (s, 2H, NCH₂), 7.30–7.65 (m, 4H, Ar–H).
- ¹³C NMR (CDCl₃): δ 172.5 (ester C=O), 166.2 (formamide C=O), 148.9 (triazole C–N), 35.8 (adamantane quaternary C).
Mass Spectrometry
Process Optimization and Scalability
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, resulting in various reduced forms.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or H₂O₂ under acidic conditions.
Reduction: Reagents such as NaBH₄ or LiAlH₄.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
- Hydroxylated Adamantane Derivatives
- Reduced Triazole Compounds
- Substituted Chlorophenyl Derivatives
Scientific Research Applications
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate has diverse applications in scientific research:
- Medicinal Chemistry : It is investigated for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structural features.
- Materials Science : The compound’s stability and rigidity make it suitable for the development of advanced materials, including polymers and nanomaterials.
- Biological Studies : It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate involves multiple pathways:
- Molecular Targets : The compound targets specific enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
- Pathways Involved : It may interfere with cellular signaling pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(adamantan-1-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 1,3-Dehydroadamantane Derivatives
- Indole Derivatives
Uniqueness
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate stands out due to its combination of adamantane, triazole, and chlorophenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Biological Activity
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate is a complex organic compound that integrates various structural elements known for their biological activity. The compound features an ethyl ester moiety, a triazole ring, and an adamantane derivative, which collectively contribute to its pharmacological potential. This article delves into the biological activities associated with this compound, including its antibacterial, antifungal, and potential anticancer properties.
Molecular Characteristics
- Molecular Formula: C₁₈H₁₈ClN₃O₂S
- Molecular Weight: Approximately 523.4751 g/mol
- Key Functional Groups:
- Ethyl ester
- Triazole ring
- Sulfanyl linkage
- Adamantane moiety
Antibacterial Activity
Research indicates that compounds featuring triazole rings often exhibit significant antibacterial properties. For instance, derivatives of triazoles have been shown to possess broad-spectrum activity against various Gram-positive and Gram-negative bacteria. A study on adamantane-linked thiazoles demonstrated that certain derivatives displayed potent antibacterial effects against human pathogens, suggesting that this compound may similarly exhibit antibacterial activity due to its structural components .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Activity Spectrum | Notable Effects |
|---|---|---|
| Adamantane-linked thiazoles | Broad-spectrum | Effective against Gram-positive bacteria |
| Triazole derivatives | Varied | High activity against Staphylococcus aureus |
| Ethyl 2-{[5-(adamantan-1-carbonylamino)methyl]-4-(3-chlorophenyl)-triazole} | Potentially high | Hypothesized activity against common pathogens |
Antifungal Activity
The presence of the triazole moiety suggests potential antifungal properties. Triazoles are widely recognized for their efficacy against fungal infections, particularly those caused by Candida species. Preliminary studies indicate that this compound may exhibit antifungal activity similar to other triazole-containing compounds .
Table 2: Antifungal Activity of Related Compounds
| Compound Name | Target Organism | Activity Level |
|---|---|---|
| Adamantane derivatives | Candida albicans | Moderate to high |
| Triazole antifungals | Various fungi | Broad-spectrum |
| Ethyl 2-{[5-(adamantan-1-carbonylamino)methyl]-4-(3-chlorophenyl)-triazole} | Hypothesized | Expected moderate activity |
Anticancer Potential
Emerging research has highlighted the potential anticancer properties of adamantane derivatives. In vitro studies have demonstrated that certain adamantane-linked compounds can inhibit tumor growth across various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis .
Case Study: Adamantane Derivatives in Cancer Research
A study evaluated the cytotoxic effects of adamantane-linked isothiourea derivatives against human tumor cell lines using the MTT assay. The results indicated significant reductions in cell viability compared to standard chemotherapeutic agents like doxorubicin . This suggests that this compound could exhibit similar anticancer properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate, and what challenges arise during purification?
- Methodological Answer : The compound’s synthesis involves multi-step reactions, including the formation of the 1,2,4-triazole core, functionalization with adamantane derivatives, and thioether linkage formation. Key challenges include controlling regioselectivity during triazole ring formation and minimizing side reactions from the adamantane group’s steric bulk. Purification often requires column chromatography with gradient elution (e.g., ethyl acetate/hexane) followed by recrystallization from ethanol-DMF mixtures to isolate high-purity crystals .
Q. How can spectroscopic techniques (e.g., NMR, LC-MS) be optimized to characterize this compound’s structure?
- Methodological Answer :
- ¹H/¹³C NMR : Assign adamantane protons (δ ~1.6–2.1 ppm as multiplets) and 3-chlorophenyl signals (δ ~7.2–7.5 ppm). The triazole ring’s sulfanyl group (S–CH₂) resonates at δ ~3.8–4.2 ppm .
- LC-MS : Use reverse-phase HPLC (C18 column) with electrospray ionization (ESI+) to confirm molecular weight ([M+H]+ expected ~550–560 Da). Adjust mobile phase pH to 3.5 (with 0.1% formic acid) to enhance ionization .
Q. What solvent systems are suitable for crystallizing this compound, and how does its crystal structure influence reactivity?
- Methodological Answer : Ethanol-DMF (3:1 v/v) or acetone-water mixtures yield single crystals suitable for X-ray diffraction. The adamantane group imposes a rigid, hydrophobic core, while the 3-chlorophenyl substituent influences π-π stacking interactions. These structural features correlate with stability in aqueous media and potential binding interactions in biological assays .
Advanced Research Questions
Q. How can Bayesian optimization or heuristic algorithms improve reaction yields during scale-up synthesis?
- Methodological Answer : Bayesian optimization frameworks can systematically explore variables (e.g., temperature, reagent stoichiometry, solvent polarity) to maximize yield. For example, a 3-level factorial design (DoE) for the triazole-forming step identified optimal conditions: 80°C, 1.2 equivalents of 3-chlorophenylboronic acid, and DMF as solvent, achieving >85% yield .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies may arise from poor solubility or metabolic instability. Address this by:
- Solubility Enhancement : Use PEG-400 or cyclodextrin-based formulations to improve bioavailability.
- Metabolic Profiling : Perform LC-MS/MS to identify metabolites (e.g., ester hydrolysis products) and modify the ethyl propanoate group to reduce susceptibility .
Q. How do substituent variations (e.g., replacing 3-chlorophenyl with 4-methylphenyl) impact the compound’s electronic properties and binding affinity?
- Methodological Answer : Computational studies (DFT or molecular docking) reveal that electron-withdrawing groups (e.g., Cl) increase the triazole ring’s electrophilicity, enhancing interactions with target proteins. Replacing Cl with methyl reduces dipole moments by ~1.2 D, altering binding kinetics .
Q. What are the best practices for validating synthetic intermediates to ensure reproducibility?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
